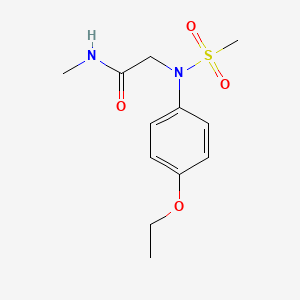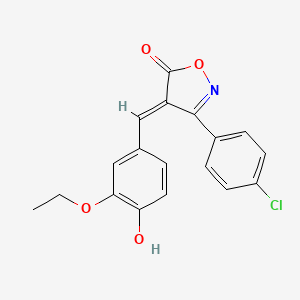
(4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone, also known as DNP-CM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nitrophenyl ketones and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
Wirkmechanismus
The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone involves the formation of a covalent bond between the compound and the target molecule. This covalent bond is stable and irreversible, which makes (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone a useful tool for the detection and quantification of biomolecules.
Biochemical and Physiological Effects:
(4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on living organisms. This makes it a safe and useful tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone in laboratory experiments include its high sensitivity, specificity, and stability. It can be easily synthesized and purified, and it has a long shelf life. However, its limitations include its high cost and the need for specialized equipment and expertise for its use.
Zukünftige Richtungen
There are several future directions for the use of (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. Another potential direction is in the synthesis of new organic compounds with potential applications in medicine and materials science. Additionally, (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone could be used in the development of new diagnostic tools for various diseases.
Synthesemethoden
The synthesis of (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone involves the reaction of 4-chloro-3-nitroacetophenone with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone as a yellow crystalline solid with a melting point of 131-133°C.
Wissenschaftliche Forschungsanwendungen
(4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols and amines in biological samples. (4-chloro-3-nitrophenyl)(3,4-dichlorophenyl)methanone has also been used as a precursor for the synthesis of various organic compounds, including heterocycles and chiral compounds.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(6-8)17(19)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJASOLGOENTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)


![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)

![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)


![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)